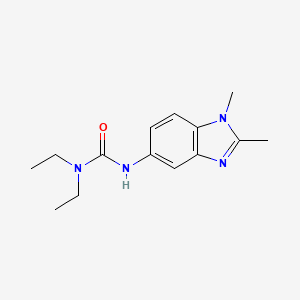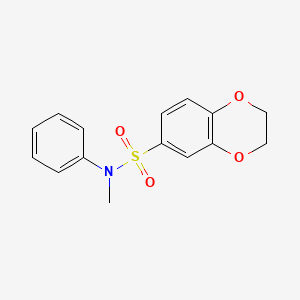
7-ethoxy-6-ethyl-2-methyl-3-phenyl-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-ethoxy-6-ethyl-2-methyl-3-phenyl-4H-chromen-4-one, also known as EPMC, is a synthetic compound that belongs to the class of flavonoids. EPMC has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and food industry.
Mecanismo De Acción
The mechanism of action of 7-ethoxy-6-ethyl-2-methyl-3-phenyl-4H-chromen-4-one is not fully understood. However, it has been suggested that 7-ethoxy-6-ethyl-2-methyl-3-phenyl-4H-chromen-4-one exerts its biological effects through various mechanisms, including the inhibition of oxidative stress, the modulation of signaling pathways, and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
7-ethoxy-6-ethyl-2-methyl-3-phenyl-4H-chromen-4-one has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation. 7-ethoxy-6-ethyl-2-methyl-3-phenyl-4H-chromen-4-one has also been found to scavenge free radicals and inhibit lipid peroxidation, which are involved in oxidative stress. In addition, 7-ethoxy-6-ethyl-2-methyl-3-phenyl-4H-chromen-4-one has been found to induce apoptosis in cancer cells through the activation of caspases and the modulation of Bcl-2 family proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 7-ethoxy-6-ethyl-2-methyl-3-phenyl-4H-chromen-4-one in lab experiments is its relatively low toxicity compared to other synthetic compounds. 7-ethoxy-6-ethyl-2-methyl-3-phenyl-4H-chromen-4-one has been found to exhibit low cytotoxicity in various cell lines. Another advantage is its stability, which allows for long-term storage and use in experiments.
One of the limitations of using 7-ethoxy-6-ethyl-2-methyl-3-phenyl-4H-chromen-4-one in lab experiments is its limited solubility in water, which can affect its bioavailability and efficacy. Another limitation is the lack of standardized protocols for its use in experiments, which can lead to inconsistent results.
Direcciones Futuras
There are several future directions for the study of 7-ethoxy-6-ethyl-2-methyl-3-phenyl-4H-chromen-4-one. One direction is the investigation of its potential as a natural food preservative. Another direction is the development of novel formulations and delivery methods to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of 7-ethoxy-6-ethyl-2-methyl-3-phenyl-4H-chromen-4-one and its potential applications in treating various diseases.
Métodos De Síntesis
7-ethoxy-6-ethyl-2-methyl-3-phenyl-4H-chromen-4-one can be synthesized through a multi-step process, starting from the commercially available compound 4-hydroxycoumarin. The first step involves the alkylation of 4-hydroxycoumarin with ethyl bromide in the presence of a base such as potassium carbonate. The resulting compound, 7-ethoxy-4-hydroxycoumarin, is then subjected to Friedel-Crafts acylation with phenylacetyl chloride and aluminum chloride as the catalyst. The product of this reaction, 7-ethoxy-3-phenyl-4H-chromen-4-one, is then alkylated with ethyl iodide and methyl iodide successively to yield 7-ethoxy-6-ethyl-2-methyl-3-phenyl-4H-chromen-4-one.
Aplicaciones Científicas De Investigación
7-ethoxy-6-ethyl-2-methyl-3-phenyl-4H-chromen-4-one has been extensively studied for its potential applications in various fields. In medicine, 7-ethoxy-6-ethyl-2-methyl-3-phenyl-4H-chromen-4-one has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. 7-ethoxy-6-ethyl-2-methyl-3-phenyl-4H-chromen-4-one has also been found to possess neuroprotective effects and has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In agriculture, 7-ethoxy-6-ethyl-2-methyl-3-phenyl-4H-chromen-4-one has been studied for its potential as a natural pesticide. It has been found to exhibit insecticidal and antifungal properties and has been investigated for its potential in controlling pests and diseases in crops.
In the food industry, 7-ethoxy-6-ethyl-2-methyl-3-phenyl-4H-chromen-4-one has been studied for its potential as a natural food preservative. It has been found to exhibit antimicrobial properties and has been investigated for its potential in inhibiting the growth of food spoilage microorganisms.
Propiedades
IUPAC Name |
7-ethoxy-6-ethyl-2-methyl-3-phenylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O3/c1-4-14-11-16-18(12-17(14)22-5-2)23-13(3)19(20(16)21)15-9-7-6-8-10-15/h6-12H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYLRRQLYBWIRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC)OC(=C(C2=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-ethoxy-6-ethyl-2-methyl-3-phenyl-4H-chromen-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-allyl-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B5186315.png)
![4-tert-butyl-2-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene](/img/structure/B5186319.png)
![4-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromide](/img/structure/B5186324.png)
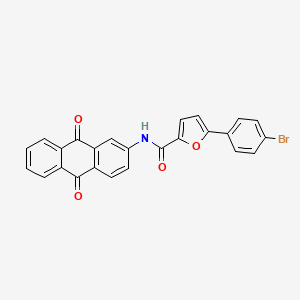
![(3-bromobenzyl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B5186351.png)
![(4-butyl-7-methyl-2H-pyrido[3,2-e][1,3]thiazin-2-ylidene)acetonitrile](/img/structure/B5186359.png)
![4-methylpyrimido[1,2-a]benzimidazole perchlorate](/img/structure/B5186366.png)
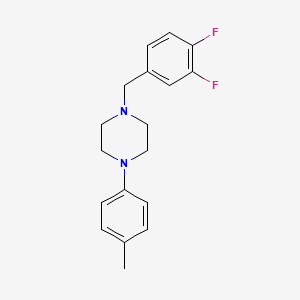

![2-{1-[2-(cyclohexylamino)-2-oxoethyl]-1H-indol-3-yl}-N,N-diethyl-2-oxoacetamide](/img/structure/B5186390.png)
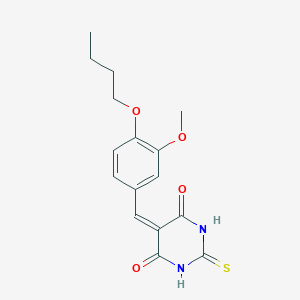
![3-benzyl-2,4-diphenyl-3,4-dihydrochromeno[3,4-b]pyrrole](/img/structure/B5186416.png)
